4-(2,4-dichlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group, a thiadiazole ring, and a butanamide moiety. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.
Preparation Methods
The synthesis of 4-(2,4-dichlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide involves multiple steps. The synthetic route typically starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acid chloride. This intermediate is reacted with 5-(phenylsulfanylmethyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(2,4-dichlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a model compound in studies related to herbicide activity and environmental impact.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals with herbicidal properties.
Industry: It is used in the formulation of herbicides for agricultural use, contributing to crop protection and yield improvement.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets in plants. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. The compound affects various physiological processes, including cell division, elongation, and differentiation. The molecular pathways involved include the auxin signaling pathway, which regulates gene expression and plant development.
Comparison with Similar Compounds
4-(2,4-dichlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other similar compounds such as:
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Bromoxynil: A nitrile herbicide with a different chemical structure but similar herbicidal properties
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S2/c20-13-8-9-16(15(21)11-13)26-10-4-7-17(25)22-19-24-23-18(28-19)12-27-14-5-2-1-3-6-14/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRLWQZZAZOIFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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